S-Adenosyl-3-methylthiopropylamine sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

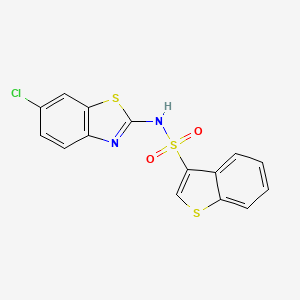

S-Adenosyl-3-methylthiopropylamine sulfate, also known as Decarboxylated S-adenosyl methionine Sulfate, is a substrate involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine . Its molecular formula is C14H26N6O11S3 and it has a molecular weight of 550.57 .

Molecular Structure Analysis

The molecular structure of S-Adenosyl-3-methylthiopropylamine sulfate consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact mass is not available, but the molecular weight is 550.57 .Chemical Reactions Analysis

S-Adenosyl-3-methylthiopropylamine sulfate is involved in various biochemical processes. It is a substrate in the biosynthesis of polyamines . It also exerts a non-competitive inhibition of certain enzymes .Wissenschaftliche Forschungsanwendungen

Role in Biochemical Processes

“S-Adenosyl-3-methylthiopropylamine sulfate” plays a vital role in various biochemical processes. It is involved in the metabolism of cysteine and methionine, two essential amino acids . These amino acids are crucial for protein synthesis and other cellular functions.

Involvement in Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of arginine and proline . Arginine is a semi-essential amino acid that plays a role in cell division, wound healing, and immune function, while proline is involved in the structure of collagen and hence, is important for skin health.

Role in Methionine Salvage Pathway

“S-Adenosyl-3-methylthiopropylamine sulfate” is a part of the methionine salvage pathway . This pathway recycles methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis. This is crucial for maintaining the cellular levels of methionine, which is an essential amino acid.

Involvement in Polyamine Biosynthesis

This compound is involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, are organic compounds that play important roles in cellular proliferation and differentiation.

Role in Enzymatic Reactions

“S-Adenosyl-3-methylthiopropylamine sulfate” is involved in several enzymatic reactions . It is a substrate for enzymes like methyltransferases, which are involved in a wide range of biological processes, including gene expression, protein function, and metabolism.

Wirkmechanismus

Target of Action

S-Adenosyl-3-methylthiopropylamine sulfate, also known as S-Adenosylmethioninamine, is an intermediate metabolite of methionine . It is involved in enzymatic transmethylation reactions and is present in all living organisms . The primary targets of this compound are the enzymes that mediate these transmethylation reactions .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It interacts with its target enzymes by transferring a methyl group to them, which then gets incorporated into various biomolecules .

Biochemical Pathways

S-Adenosyl-3-methylthiopropylamine sulfate is involved in several biochemical pathways. These include the cysteine and methionine metabolism pathway, the arginine and proline metabolism pathway, and the metabolic pathways of the methionine salvage pathway and polyamine biosynthesis .

Pharmacokinetics

As a metabolite of methionine, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of S-Adenosyl-3-methylthiopropylamine sulfate’s action are primarily related to its role in transmethylation reactions. By donating a methyl group to various biomolecules, it can influence gene expression, protein function, and metabolic processes .

Action Environment

The action, efficacy, and stability of S-Adenosyl-3-methylthiopropylamine sulfate can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect its stability and activity . .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of S-Adenosyl-3-methylthiopropylamine sulfate involves the reaction of S-adenosylmethionine with 3-methylthiopropanol and sulfuric acid.", "Starting Materials": [ "S-adenosylmethionine", "3-methylthiopropanol", "Sulfuric acid" ], "Reaction": [ "Mix S-adenosylmethionine, 3-methylthiopropanol, and sulfuric acid in a reaction flask.", "Heat the mixture to a temperature of 60-70°C and stir for 24 hours.", "Cool the reaction mixture and add water to it.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain S-Adenosyl-3-methylthiopropylamine sulfate." ] } | |

CAS-Nummer |

67380-81-8 |

Produktname |

S-Adenosyl-3-methylthiopropylamine sulfate |

Molekularformel |

C14H26N6O11S3 |

Molekulargewicht |

550.57 |

IUPAC-Name |

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate |

InChI |

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1 |

InChI-Schlüssel |

NZCXDNATCGDLIE-RGBAOSDGSA-M |

SMILES |

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O |

Aussehen |

White to off-white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decarboxylated S-adenosyl methionine Sulfate; S-Adenosyl-3-methylthiopropylamine; S-Adenosyl-L-methionamine; S-Adenosylmethionamine; Decarboxylated S-adenosylmethionine. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)